6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Overview
Description
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes a pyridoindole core fused with a methyl and o-tolyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid in methanol under reflux .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, quinolines, and indolines, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological functions.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis and neurotransmitter production.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole core, known for its hallucinogenic effects.
Uniqueness
6-Methyl-1-(o-tolyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its specific substitution pattern and fused ring structure, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C19H20N2 |
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Molecular Weight |
276.4 g/mol |
IUPAC Name |
6-methyl-1-(2-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C19H20N2/c1-12-7-8-17-16(11-12)15-9-10-20-18(19(15)21-17)14-6-4-3-5-13(14)2/h3-8,11,18,20-21H,9-10H2,1-2H3 |
InChI Key |
PVZNXLSVNOJUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=CC=C4C |
Origin of Product |
United States |
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